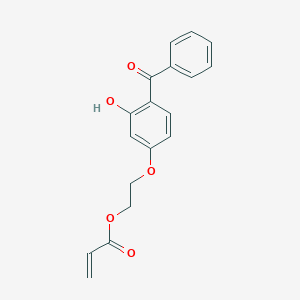

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-benzoyl-3-hydroxyphenoxy)ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-2-17(20)23-11-10-22-14-8-9-15(16(19)12-14)18(21)13-6-4-3-5-7-13/h2-9,12,19H,1,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMXJQKTXREVGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29963-76-6 | |

| Record name | 2-Propenoic acid, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29963-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8066058 | |

| Record name | 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16432-81-8 | |

| Record name | 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16432-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyasorb UV 2098 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016432818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-benzoyl-3-hydroxyphenoxy)ethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHEA)

CAS Number: 16432-81-8

This technical guide provides a comprehensive overview of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHEA), a specialty acrylic monomer. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, analytical methods, applications, and mechanism of action.

Core Chemical and Physical Properties

BHEA is a white to off-white crystalline powder.[][2] Its defining structural feature is the presence of both a benzophenone moiety, which is a potent UV absorber, and a polymerizable acrylate group.[2] This dual functionality allows it to be chemically integrated into polymer backbones, providing durable and non-leaching UV protection.[3]

| Property | Value |

| Molecular Formula | C₁₈H₁₆O₅[4] |

| Molecular Weight | 312.32 g/mol [4] |

| IUPAC Name | 2-(4-benzoyl-3-hydroxyphenoxy)ethyl prop-2-enoate[4] |

| Synonyms | 4-(2-Acryloxyethoxy)-2-hydroxybenzophenone, Cyasorb UV 2098, UV-416[][5] |

| CAS Number | 16432-81-8 |

| Melting Point | 77-80 °C[2] |

| Boiling Point | 480.5 °C at 760 mmHg (Predicted)[] |

| Density | 1.226 g/cm³ (Predicted)[] |

| Refractive Index (n20/D) | 1.574 (lit.)[] |

| Appearance | White to off-white solid/crystalline powder[] |

| Storage Temperature | 2-8 °C[] |

| Identifier | Value |

| SMILES | C=CC(=O)OCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O[4] |

| InChI | InChI=1S/C18H16O5/c1-2-17(20)23-11-10-22-14-8-9-15(16(19)12-14)18(21)13-6-4-3-5-7-13/h2-9,12,19H,1,10-11H2[4] |

| InChIKey | NMMXJQKTXREVGN-UHFFFAOYSA-N[4] |

Mechanism of Action and Applications

The primary mechanism of action for BHEA is photophysical.[2] The benzophenone core of the molecule is a chromophore that absorbs strongly in the UV-A and UV-B regions of the electromagnetic spectrum.[3] Upon absorbing a UV photon, the molecule transitions to an excited state. It then rapidly and safely dissipates this energy as heat, returning to its ground state without undergoing chemical degradation.[3] This process protects the surrounding material from the damaging effects of UV radiation, such as yellowing, brittleness, and loss of mechanical integrity.[3]

The acrylate functional group allows BHEA to be copolymerized with other vinyl monomers.[2] This covalent bonding makes it a permanent part of the polymer matrix, which is a significant advantage over traditional UV absorbers that can leach out over time.[3]

This dual functionality makes BHEA a valuable component in a wide range of applications:

-

Biomedical Devices: It is extensively used as a UV-blocking agent in the fabrication of contact lenses and intraocular lenses (IOLs).[6] Its biocompatibility and ability to be gently photopolymerized under physiological conditions are key advantages.[]

-

Advanced Coatings: BHEA is incorporated into high-performance coatings for automotive, aerospace, and architectural applications to enhance durability and prevent photodegradation.[][3]

-

Adhesives and Dental Fillings: Its high reactivity and good adhesion to various substrates make it a useful monomer in the formulation of specialized adhesives and dental composites.[6]

-

3D Printing Resins: It is a key component in UV-curable resins used for 3D printing, contributing to the stability and durability of the printed objects.[]

-

Drug Delivery: BHEA is being explored for use in drug delivery systems where its polymerizable nature can create stable, biocompatible matrices for the controlled release of therapeutics.[2]

Experimental Protocols

Synthesis of this compound

A representative synthetic route to BHEA is the esterification of 4-benzoyl-3-hydroxyphenol with acryloyl chloride.[2]

Materials:

-

4-benzoyl-3-hydroxyphenol (1.0 equivalent)

-

Acryloyl chloride (1.2–1.5 equivalents)

-

Triethylamine (1.5 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Nitrogen gas

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 4-benzoyl-3-hydroxyphenol (1.0 equiv.) in anhydrous DCM.

-

Cool the solution to 0–5 °C using an ice bath.

-

Slowly add triethylamine (1.5 equiv.), followed by the dropwise addition of acryloyl chloride (1.2–1.5 equiv.) while maintaining the temperature at 0–5 °C.

-

Stir the reaction mixture at 0–5 °C for 2 hours.

-

Allow the reaction to gradually warm to room temperature and continue stirring for an additional 12 hours to ensure complete conversion.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

-

Column Chromatography: Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate gradient (e.g., 70:30 to 50:50 v/v). BHEA typically elutes at an Rf of 0.4–0.5. This method can yield a product with ≥97% purity.[2]

-

Recrystallization: For industrial batches, recrystallization from an ethanol/water mixture (e.g., 80:20 v/v) at -20 °C can be employed to achieve purities of ≥99%.[2]

| Purification Method | Purity (%) | Yield (%) |

| Column Chromatography | 97–99 | 70–75 |

| Recrystallization | ≥99 | 85–90 |

Representative Photopolymerization Protocol for a BHEA-Containing Hydrogel

This protocol is a representative example for the fabrication of a UV-cured hydrogel. Concentrations of monomers, cross-linkers, and photoinitiators, as well as curing conditions, should be optimized for specific applications.

Materials:

-

Primary monomer (e.g., 2-hydroxyethyl methacrylate, HEMA)

-

This compound (BHEA) as a UV-absorbing co-monomer

-

Cross-linking agent (e.g., ethylene glycol dimethacrylate, EGDMA)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Solvent/vehicle (e.g., deionized water or an appropriate organic solvent)

-

UV curing system (e.g., 365 nm lamp with controlled intensity)

Procedure:

-

Prepare the monomer solution by dissolving the primary monomer, BHEA (e.g., 1-5 wt%), the cross-linking agent (e.g., 0.5-2 wt%), and the photoinitiator (e.g., 0.1-1 wt%) in the chosen solvent.

-

Stir the solution in the dark until all components are fully dissolved.

-

Transfer the solution into a mold of the desired shape (e.g., between two glass plates with a spacer).

-

Expose the mold to UV radiation of a specific wavelength (e.g., 365 nm) and intensity for a predetermined time until the hydrogel is fully cured. The curing time will depend on the formulation and the intensity of the UV source.

-

After curing, carefully remove the hydrogel from the mold.

-

Wash the hydrogel extensively with a suitable solvent (e.g., deionized water) to remove any unreacted monomers or residual photoinitiator.

-

Characterize the resulting hydrogel for its properties, such as swelling ratio, mechanical strength, and UV-blocking capability.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

BHEA can be analyzed using reverse-phase HPLC.[2]

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., Newcrom R1)[2] |

| Mobile Phase | Acetonitrile and water (e.g., 70:30 v/v) with a small amount of acid[2] |

| Acid Modifier | Phosphoric acid (for standard UV detection) or formic acid (for MS compatibility)[2] |

| Detection | UV detector at 280 nm[2] |

| Elution Time | Approximately 8.2 minutes (under the specified conditions)[2] |

Spectroscopic Data

| Technique | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ 6.8–7.5 ppm (aromatic protons), δ 5.8–6.4 ppm (acrylate protons), δ 4.3–4.5 ppm (–OCH₂CH₂O–)[2] |

| ¹³C NMR | δ 167.5 ppm (acrylate carbonyl), δ 190.2 ppm (benzophenone carbonyl)[2] |

| FT-IR | Strong absorbance at ~1720 cm⁻¹ (C=O stretch of the acrylate), ~1635 cm⁻¹ (C=C stretch of the acrylate)[2] |

Mandatory Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of BHEA.

Dual-Function Mechanism of BHEA in Polymers

Caption: Dual-function mechanism of BHEA: UV absorption and polymerization.

Role of BHEA in Biocompatible Material Design

A note on signaling pathways: The term "signaling pathway" typically refers to a cascade of biochemical reactions within a cell. As a polymerizable UV absorber, BHEA's primary interactions are photophysical and material-based. While it is used in biocompatible materials, there is no evidence in the scientific literature to suggest it directly modulates specific intracellular signaling pathways. The following diagram illustrates its logical role in the design of biocompatible materials rather than a biochemical pathway.

Caption: Logical workflow for utilizing BHEA in biocompatible material design.

References

- 2. This compound | 16432-81-8 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C18H16O5 | CID 85416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. UV2098/UV416;this compound CAS-no-16432-81-8 - Career Henan Chemical Co. [coreychem.com]

- 6. アクリル酸2-(4-ベンゾイル-3-ヒドロキシフェノキシ)エチル 98% | Sigma-Aldrich [sigmaaldrich.com]

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl Acrylate (BHPEA): A Technical Overview of its Core Mechanism of Action as a Photoprotective Polymerizable Monomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) is a bifunctional monomer primarily recognized for its utility in materials science as a polymerizable ultraviolet (UV) absorber. Its core mechanism of action revolves around the photoprotective properties of its benzophenone moiety and the reactive nature of its acrylate group, which allows for its covalent integration into polymer matrices. This technical guide provides an in-depth analysis of BHPEA's mechanism of action, supported by its physicochemical properties, synthesis, and applications. While its primary applications are in industrial materials, this document also touches upon its limitedly explored biological activities.

Physicochemical Properties

BHPEA is an organic compound with the chemical formula C18H16O5.[1] Its structure incorporates a benzoyl group, a hydroxyphenyl moiety, and an acrylate functional group, which collectively determine its chemical reactivity and physical characteristics.[1]

| Property | Value | Source |

| Molecular Weight | 312.32 g/mol | [1] |

| CAS Number | 16432-81-8 | [1] |

| Melting Point | 77-80 °C | [2] |

| Physical Form | Powder | [2] |

| pKa (Predicted) | 7.46±0.35 | [3] |

| InChI Key | NMMXJQKTXREVGN-UHFFFAOYSA-N | [4] |

Core Mechanism of Action: UV Absorption and Polymerization

The principal mechanism of action of BHPEA is its ability to absorb and dissipate UV radiation, thereby protecting materials from photodegradation.[1][5] This functionality is conferred by the benzophenone group within its structure, which acts as a potent chromophore.[5]

Upon exposure to UV light, the benzophenone moiety absorbs the energy and dissipates it as heat, preventing the high-energy radiation from initiating degradative processes within the material it is incorporated into.[5] This makes BHPEA a valuable UV stabilizer monomer.[5]

What distinguishes BHPEA from conventional UV absorbers is its polymerizable acrylate group.[5] This allows it to be chemically integrated into polymer chains through covalent bonding.[5] This permanent integration prevents the leaching or migration of the UV absorber from the material, ensuring long-lasting photoprotection.[5] This is particularly beneficial for applications such as advanced coatings, automotive manufacturing, and outdoor signage, where it helps to reduce yellowing, prevent brittleness, and maintain mechanical integrity upon sun exposure.[5]

Synthesis and Polymerization

Synthesis

The primary synthetic route for BHPEA involves the esterification of 4-benzoyl-3-hydroxyphenol with acryloyl chloride.[1] In a typical procedure, 4-benzoyl-3-hydroxyphenol is reacted with acryloyl chloride in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.[1] A base, such as triethylamine, is used to neutralize the HCl byproduct.[1] The reaction is typically initiated at a low temperature (0–5°C) and then allowed to warm to room temperature to ensure complete conversion.[1]

Polymerization

The acrylate group in BHPEA allows it to undergo polymerization with other acrylate and methacrylate monomers.[1][] This process, often initiated by UV light in the presence of a photoinitiator, results in the formation of polymers with integrated UV-blocking capabilities.[] BHPEA can also participate in crosslinking reactions, which enhances the mechanical properties of the resulting polymers.[1]

Applications

The dual functionality of BHPEA as a UV absorber and a polymerizable monomer has led to its use in a variety of applications:

-

Contact Lenses: BHPEA is widely used as a UV-blocking agent in the fabrication of soft contact lenses.[7]

-

Coatings and Resins: It is a key component in UV-curable resin systems for creating scratch-resistant and durable coatings, including electronic coatings and 3D printing resins.[]

-

Dental Fillings: The monomer is used in the synthesis of polymers for dental composites.[7]

-

Cosmetics: It can be used as a UV filter in sunscreens and other skincare products.

-

Surface Functionalization: The benzoyl group facilitates photo-crosslinking, enabling the immobilization of biomolecules or polymers on surfaces for applications in biosensors and medical devices.[]

Biological Activity and Potential Therapeutic Applications

While the primary body of research on BHPEA focuses on its material science applications, some sources suggest potential for broader biological activities. It has been noted for its use as a substrate for peroxidase activity detection.[1] Additionally, research into benzophenone derivatives has indicated a range of biological activities, leading to investigations into their potential as intermediates in pharmaceutical synthesis. However, detailed studies on the specific mechanism of action of BHPEA in a biological context, including its interaction with cellular signaling pathways, are not extensively documented in the reviewed literature.

Experimental Protocols

Synthesis of this compound

This protocol is a representative example and may require optimization.

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-benzoyl-3-hydroxyphenol (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Reagents: Cool the solution to 0–5°C. Add triethylamine (1.5 equivalents) as a base and catalyst.[1] Slowly add acryloyl chloride (1.2–1.5 equivalents) to the reaction mixture.[1]

-

Reaction: Stir the mixture at 0–5°C for 2 hours.[1]

-

Completion: Gradually warm the reaction to room temperature and continue stirring for 12 hours to ensure complete conversion.[1]

-

Workup and Purification: The product can be isolated and purified using standard organic chemistry techniques such as extraction and chromatography.

High-Performance Liquid Chromatography (HPLC) Analysis

BHPEA can be analyzed using reverse-phase HPLC methods.[1]

-

Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, with a small amount of an acid like phosphoric acid or formic acid for mass spectrometry compatibility.[1]

-

Stationary Phase: A C18 column is commonly used.

-

Detection: UV detection is suitable due to the benzophenone chromophore.

This method is scalable for preparative separations to isolate impurities, which is relevant for pharmacokinetic studies.[1]

Conclusion

This compound's core mechanism of action is firmly established in the realm of materials science. Its ability to absorb UV radiation and covalently bond within polymer structures provides a robust and durable method for photoprotection. While its biological activities and potential therapeutic applications are an area of emerging interest, further research is required to elucidate any specific mechanisms of action in biological systems. The information presented in this guide provides a comprehensive foundation for researchers and professionals working with or exploring the applications of this versatile monomer.

References

- 1. This compound | 16432-81-8 | Benchchem [benchchem.com]

- 2. 2-丙烯酸-2-(4-苯甲酰-3-羟苯氧基)乙基酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C18H16O5 | CID 85416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 7. アクリル酸2-(4-ベンゾイル-3-ヒドロキシフェノキシ)エチル 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the UV Absorption Spectrum of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl Acrylate

This technical guide provides a comprehensive overview of the ultraviolet (UV) absorption properties of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA), a compound widely utilized for its UV-absorbing capabilities. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the spectral characteristics, underlying mechanisms, and experimental methodologies related to BHPEA.

Introduction

This compound, with CAS number 16432-81-8, is a functionalized monomer that incorporates a benzophenone moiety, which is a well-known chromophore that absorbs UV radiation.[1][2] Its structure also includes a polymerizable acrylate group, allowing for its integration into polymer matrices.[1][] This dual functionality makes it a valuable additive in various applications, including coatings, contact lenses, and other materials requiring protection from UV degradation.[1] The benzophenone core is responsible for absorbing harmful UV rays and dissipating the energy as heat, thus protecting the material from photodegradation.[1]

Expected UV Absorption Spectrum

For benzophenone systems, characteristic absorption bands can be observed at various wavelengths, including approximately 204, 234, 259, 287, and 385 nm.[5] The exact position and intensity of these bands for BHPEA will be influenced by the substituent groups (the hydroxyl, ether, and acrylate functionalities) and the solvent used for measurement.[4]

Table 1: Expected UV Absorption Characteristics of this compound

| Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) | Electronic Transition Type |

| ~250 nm | High | π → π |

| ~340 nm | Moderate | n → π |

Note: The values presented are estimations based on the spectral properties of similar benzophenone derivatives and are subject to variation based on experimental conditions.

Experimental Protocol for UV-Vis Spectroscopy

The following provides a generalized methodology for determining the UV absorption spectrum of this compound.

1. Materials and Equipment:

-

This compound (powder form)[]

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

2. Procedure:

-

Solution Preparation:

-

Prepare a stock solution of known concentration by accurately weighing a small amount of BHPEA and dissolving it in a specific volume of the chosen solvent in a volumetric flask.

-

Prepare a series of dilutions from the stock solution to create standards of varying concentrations.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength range for scanning (e.g., 200-400 nm).

-

-

Measurement:

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of each standard solution in a quartz cuvette.

-

Record the full absorption spectrum for each concentration.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

According to the Beer-Lambert Law, absorbance is proportional to concentration.[6] Plot a calibration curve of absorbance at λmax versus concentration.

-

The molar absorptivity (ε) can be calculated from the slope of the calibration curve using the Beer-Lambert equation: A = εbc, where A is absorbance, b is the path length of the cuvette (typically 1 cm), and c is the concentration in mol/L.[6]

-

Mechanism of UV Absorption and Polymer Integration

The primary function of this compound is to absorb UV radiation and dissipate the energy. The acrylate group allows it to be chemically incorporated into a polymer chain, providing long-lasting UV protection.

Caption: UV absorption mechanism and polymerization of BHPEA.

Experimental Workflow for Material Formulation

The integration of this compound into a material involves several key steps, from monomer selection to final product testing.

Caption: Workflow for creating a UV-protected material using BHPEA.

Conclusion

This compound is a highly effective UV absorber due to its benzophenone core. While detailed spectral data requires experimental determination, its behavior can be reliably predicted based on the well-understood photochemistry of benzophenone derivatives. The provided experimental protocol offers a solid foundation for researchers to characterize its UV absorption properties accurately. The ability of BHPEA to be polymerized into various materials makes it a critical component in the development of UV-resistant products, with significant implications for material longevity and performance.

References

An In-depth Technical Guide to 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate

This technical guide provides a comprehensive overview of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate, a versatile monomer with significant applications in polymer science, materials chemistry, and biomedical engineering. This document is intended for researchers, scientists, and professionals involved in drug development and advanced materials.

Chemical Identity and Properties

This compound is an aromatic acrylate monomer featuring a benzophenone moiety, which imparts strong UV-absorbing properties, and a polymerizable acrylate group.[]

Molecular Formula and Weight

The chemical formula and molecular weight of this compound are fundamental for stoichiometric calculations in synthesis and polymer formulation.

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₁₆O₅ | [2] |

| Molecular Weight | 312.32 g/mol | [2] |

Physicochemical Properties

Key physical and chemical properties are summarized below, providing essential data for handling, processing, and application development.

| Property | Value | Reference |

| Appearance | White to off-white solid/powder | [] |

| Melting Point | 77-80 °C | [] |

| Boiling Point | 480.5 °C at 760 mmHg | [3] |

| Density | 1.226 g/cm³ (predicted) | [3] |

| Refractive Index (n20/D) | 1.574 (lit.) | [] |

| Storage Temperature | 2-8 °C | [] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Peak Assignments | Reference |

| ¹H NMR (CDCl₃) | δ 6.8–7.5 ppm (aromatic protons), δ 5.8–6.4 ppm (acrylate protons), δ 4.3–4.5 ppm (–OCH₂–) | [2] |

| ¹³C NMR | δ 167.5 ppm (acrylate carbonyl), δ 190.2 ppm (benzophenone carbonyl) | [2] |

| FT-IR | 1720 cm⁻¹ (C=O stretch), 1635 cm⁻¹ | [2] |

Synthesis

The primary synthetic route to this compound is through the esterification of 4-benzoyl-3-hydroxyphenol with acryloyl chloride.[2]

Experimental Protocol

The following is a representative procedure for the synthesis of this compound.[2]

Materials:

-

4-Benzoyl-3-hydroxyphenol (1.0 equivalent)

-

Acryloyl chloride (1.2–1.5 equivalents)

-

Triethylamine (1.5 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Nitrogen atmosphere

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve 4-benzoyl-3-hydroxyphenol in anhydrous dichloromethane.

-

Cool the solution to 0–5 °C.

-

Add triethylamine to the reaction mixture.

-

Slowly add acryloyl chloride to the solution while maintaining the temperature between 0–5 °C.

-

Stir the reaction mixture at 0–5 °C for 2 hours.

-

Allow the reaction to gradually warm to room temperature and continue stirring for 12 hours to ensure complete conversion.

-

The product can be purified using standard techniques such as column chromatography or recrystallization.

Mechanism of Action as a UV Absorber

The benzophenone moiety in the molecule is responsible for its strong UV absorption properties. The mechanism involves the absorption of UV radiation and its dissipation as heat, thus protecting materials from photodegradation.

Applications in Research and Drug Development

This compound is a multifunctional monomer with a growing number of applications in advanced materials and biomedical fields.

Polymer Synthesis and UV-Curable Coatings

Its primary application is as a monomer in polymer synthesis. The acrylate group allows for polymerization, while the benzophenone group provides UV protection to the resulting polymer. This dual functionality makes it an excellent additive for UV-curable coatings, adhesives, and resins, enhancing their durability and resistance to weathering.

Biomaterials and Drug Delivery

In the field of biomedical engineering, this monomer is used in the fabrication of biocompatible materials.[] Its ability to be photocrosslinked makes it suitable for creating hydrogels and scaffolds for tissue engineering.[] The benzophenone group can be activated by UV light to form covalent bonds, allowing for the immobilization of biomolecules on surfaces.[] There is also research interest in its potential use in drug delivery systems.[4]

Ophthalmic Applications

A significant application is in the manufacturing of intraocular lenses (IOLs) and contact lenses.[2] Its incorporation into the polymer matrix of these lenses provides UV-blocking capabilities, protecting the eye from harmful radiation.[2]

Safety and Handling

For detailed safety and handling information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. As a general guideline, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.

References

A Comprehensive Technical Guide to 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate, a versatile monomer widely utilized for its ultraviolet (UV) absorbing properties. This document details its chemical identity, properties, synthesis, and key applications, with a focus on quantitative data and experimental protocols to support researchers and professionals in drug development and material science.

Chemical Identity and Synonyms

This compound is known by a variety of names in scientific literature and commercial products. A comprehensive list of its synonyms is provided below to aid in literature searches and material sourcing.

| Identifier Type | Identifier |

| IUPAC Name | 2-(4-benzoyl-3-hydroxyphenoxy)ethyl prop-2-enoate[1] |

| CAS Number | 16432-81-8[1][2] |

| EC Number | 240-488-4 |

| Trade Names | Cyasorb UV 2098, CYASORB UV-2098, UV-2098, UV 416[1] |

| Common Synonyms | 2-Hydroxy-4-acryloxyethoxybenzophenone |

| 4-(2-Acryloxyethoxy)-2-hydroxybenzophenone | |

| 2-Propenoic acid, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl ester[1] | |

| Acrylic acid, 4-ester with 2-hydroxy-4-(2-hydroxyethoxy)benzophenone[1] | |

| 2-[3-hydroxy-4-(phenylcarbonyl)phenoxy]ethyl prop-2-enoate[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₁₆O₅[1] |

| Molecular Weight | 312.32 g/mol [3] |

| Appearance | White to off-white or light yellow powder/needle-like crystals |

| Melting Point | 77-80 °C (lit.)[4] |

| Solubility | Soluble in common organic solvents; Insoluble in water |

| Purity | ≥95-99% |

Synthesis Protocol

The primary synthetic route for this compound involves the esterification of 4-benzoyl-3-hydroxyphenol with acryloyl chloride. A representative experimental protocol is detailed below.

Materials:

-

4-Benzoyl-3-hydroxyphenol (1.0 equivalent)

-

Acryloyl chloride (1.2-1.5 equivalents)

-

Triethylamine (1.5 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Nitrogen gas

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve 4-benzoyl-3-hydroxyphenol in anhydrous dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add triethylamine to the reaction mixture, which acts as a base and catalyst.

-

Add acryloyl chloride dropwise to the solution over a period of time, maintaining the temperature at 0-5 °C.

-

Allow the reaction to proceed at 0-5 °C for 2 hours.

-

Gradually warm the reaction mixture to room temperature and stir for an additional 12 hours to ensure the reaction goes to completion.

-

Upon completion, the reaction mixture can be worked up using standard procedures, including washing with water and brine, drying over an anhydrous salt (e.g., sodium sulfate), and removal of the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the final product.

Mechanism of Action as a UV Absorber

The primary function of this compound is to protect materials from degradation caused by exposure to ultraviolet radiation. The benzophenone moiety within its structure is a potent chromophore that efficiently absorbs UV light, particularly in the UVA and UVB regions.

Upon absorption of a UV photon, the molecule is promoted to an excited electronic state. It then rapidly and efficiently dissipates this energy through non-radiative pathways, primarily as heat, returning to its ground state. This process of absorbing harmful UV energy and converting it into harmless thermal energy prevents the UV radiation from initiating detrimental photochemical reactions, such as bond cleavage, within the polymer matrix it is incorporated into. This mechanism is crucial for preventing yellowing, chalking, and loss of mechanical properties in materials exposed to sunlight.

Applications and Performance Data

Due to its polymerizable acrylate group, this compound can be covalently bonded into a polymer backbone. This significantly reduces issues of migration and leaching that can occur with non-reactive UV absorbers, ensuring long-term protection.

Key Application Areas:

-

Ophthalmic Devices: It is widely used as a UV-blocking agent in the manufacturing of contact lenses and intraocular lenses, protecting the eye from harmful UV radiation.

-

Polymer Coatings: Incorporated into various coatings, such as those for automotive finishes and wood, to prevent degradation, yellowing, and loss of gloss upon sun exposure.

-

Adhesives and Dental Fillings: Its polymerizable nature and UV-absorbing properties make it a valuable component in dental composites and other adhesive formulations.

-

Photolithography: The benzophenone moiety can act as a photoinitiator, making it useful in high-resolution photolithographic processes for creating micro- and nanostructures.

| Application | Key Performance Benefit | Typical Concentration |

| Contact Lenses | Covalent bonding prevents leaching, ensuring long-term UV protection for the eye. | Varies by formulation |

| Automotive Coatings | Prevents yellowing and maintains gloss and mechanical integrity of the coating. | 1-3% by weight |

| Wood Finishes | Protects the underlying wood from discoloration and degradation. | 1-5% by weight |

| Dental Composites | Enhances photostability and longevity of the filling material. | Varies by formulation |

Toxicological and Biocompatibility Considerations

While this compound itself has not been extensively studied for its effects on signaling pathways, research on related benzophenone derivatives has indicated potential biological interactions. Some benzophenones have been shown to exhibit estrogenic properties and can generate reactive oxygen species (ROS), which may lead to cellular stress and apoptosis.

Studies on benzophenone-3 (a related compound) have suggested a potential to attenuate the MAPK/ERK signaling pathway. Furthermore, some benzophenone derivatives have been implicated in the activation of the Bax/Bcl-2/Caspase-3 apoptotic pathway in human cell lines.

It is important to note that the covalent incorporation of this compound into a polymer matrix is designed to minimize its leaching and subsequent biological interaction. However, for applications in drug development and biomedical devices, thorough biocompatibility and toxicological assessments are essential.

This technical guide provides a foundational understanding of this compound. For specific applications, further research and empirical testing are recommended to optimize formulations and ensure safety and efficacy.

References

Navigating the Safety Profile of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data available for 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (CAS No. 16432-81-8). The information is compiled and presented to meet the needs of researchers, scientists, and drug development professionals, with a focus on clear data presentation, detailed experimental context, and logical safety assessment workflows.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior under various experimental and storage conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C18H16O5 | [1][2] |

| Molecular Weight | 312.32 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder/solid | [2][] |

| Melting Point | 77-80 °C | [4][5][6][7] |

| Boiling Point | 480.5 ± 40.0 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [6] |

| Flash Point | 173.7 ± 20.8 °C (Predicted) | [6] |

| Purity | ≥95–99% | [2] |

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following hazards.[8]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | 3 | H335: May cause respiratory irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Hazardous to the Aquatic Environment, Long-term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

The signal word associated with these classifications is "Warning".[8]

Toxicological Profile

-

Acute Toxicity: No specific data is available for oral, dermal, or inhalation acute toxicity.

-

Skin Corrosion/Irritation: Classified as a skin irritant (Category 2).[8] Acrylates, as a class of chemicals, are known to be irritants.[9][10][11]

-

Serious Eye Damage/Irritation: Classified as causing serious eye irritation (Category 2).[8] Studies on other acrylates, such as ethyl acrylate, have shown that they can cause eye irritation.[12][13][14]

-

Respiratory or Skin Sensitization: Classified as a potential skin sensitizer (Category 1).[1] Acrylates are recognized as significant contact allergens, and some individuals may develop allergic contact dermatitis upon exposure.[9][10][11][15][16][17]

-

Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: No specific data is available for this compound. Some lower acrylates have been classified as "Possibly Carcinogenic to Humans" by IARC based on animal studies.[18]

-

Specific Target Organ Toxicity (Single and Repeated Exposure): Classified for specific target organ toxicity - single exposure (respiratory tract irritation).[8] No data is available for repeated exposure.

Experimental Protocols for Hazard Assessment

The safety assessment of chemicals like this compound relies on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific study results for this compound are not publicly available, the methodologies for evaluating its key hazards are outlined below.

Skin Irritation Testing

The potential for skin irritation is typically assessed using in vitro methods to reduce or replace animal testing.

Workflow for In Vitro Skin Irritation Testing (based on OECD TG 439)

Caption: In Vitro Skin Irritation Test Workflow.

Eye Irritation Testing

Similar to skin irritation, in vitro methods are the preferred approach for assessing eye irritation potential.

Workflow for In Vitro Eye Irritation Testing (based on OECD TG 492)

Caption: In Vitro Eye Irritation Test Workflow.

Skin Sensitization Testing

Assessing the potential to cause an allergic skin reaction involves a weight-of-evidence approach, often utilizing a combination of in silico, in chemico, and in vitro data.

Logical Flow for Skin Sensitization Assessment

Caption: Skin Sensitization Assessment Workflow.

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are critical to ensure safety when working with this compound.

Table 3: Recommended Handling and Storage Practices

| Aspect | Recommendation |

| Ventilation | Use only in a well-ventilated area.[8] |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear safety glasses with side-shields or goggles.[4] - Skin Protection: Wear protective gloves (e.g., nitrile rubber).[4] - Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.[4] |

| Hygiene Measures | Wash hands thoroughly after handling.[8] |

| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from heat and sources of ignition. |

| Incompatible Materials | Information not readily available. |

First Aid Measures

In case of exposure, the following first aid measures are recommended.

Table 4: First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[8] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell. |

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation, as well as skin sensitization. While specific quantitative toxicological data is limited in publicly accessible sources, the available GHS classifications provide a strong basis for risk assessment and the implementation of appropriate safety precautions. Adherence to recommended handling procedures, use of personal protective equipment, and awareness of first aid measures are essential for the safe use of this compound in research and development settings. Further studies to determine quantitative toxicological endpoints would provide a more complete safety profile.

References

- 1. This compound | C18H16O5 | CID 85416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 16432-81-8 | Benchchem [benchchem.com]

- 4. This compound 98 16432-81-8 [sigmaaldrich.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound [xinyuehpom.com]

- 7. CAS 16432-81-8 this compound - Alfa Chemistry [surface-coating.alfa-chemistry.com]

- 8. echemi.com [echemi.com]

- 9. mdpi.com [mdpi.com]

- 10. Unwanted Skin Reactions to Acrylates – an Update[v1] | Preprints.org [preprints.org]

- 11. preprints.org [preprints.org]

- 12. Ethyl acrylate: influence of sex or atopy on perceptual ratings and eye blink frequency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Prediction of human sensory irritation due to ethyl acrylate: the appropriateness of time-weighted average concentration × time models for varying concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparative analysis of skin sensitization potency of acrylates (methyl acrylate, ethyl acrylate, butyl acrylate, and ethylhexyl acrylate) using the local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acrylates as a significant cause of allergic contact dermatitis: new sources of exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. edepot.wur.nl [edepot.wur.nl]

Solubility of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate in organic solvents

Technical Guide: Solubility of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate in Organic Solvents

Introduction

This compound (BHPEA) is a functional monomer of significant interest in polymer chemistry and materials science. Its unique structure, incorporating a benzophenone moiety, a hydroxyl group, and an acrylate functionality, allows for the synthesis of polymers with tailored properties such as UV-curing capabilities, enhanced adhesion, and specific optical characteristics. The solubility of BHPEA in various organic solvents is a critical parameter that dictates its handling, polymerization, and application. This technical guide provides a comprehensive overview of the solubility characteristics of BHPEA, outlines a general experimental protocol for its determination, and presents a framework for data interpretation.

1. Importance of Solubility Data

The solubility of a monomer like BHPEA is a fundamental physical property that influences several aspects of its use:

-

Polymerization Processes: Solution polymerization, a common method for producing polymers, requires the monomer and initiator to be soluble in the chosen solvent. The solubility data helps in selecting an appropriate solvent system that ensures a homogeneous reaction mixture, leading to controlled polymerization kinetics and a polymer with a narrow molecular weight distribution.

-

Formulation and Coating Applications: In applications such as coatings, adhesives, and inks, BHPEA is often part of a complex formulation. Knowledge of its solubility is crucial for preparing stable and uniform solutions, preventing precipitation, and ensuring the final product's desired performance characteristics.

-

Purification and Characterization: Recrystallization, a common technique for purifying solid monomers, relies on solubility differences in various solvents. Furthermore, analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and chromatography require the sample to be dissolved in a suitable deuterated or mobile phase solvent, respectively.

2. Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of this compound in various organic solvents at a specific temperature.

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Oven or vacuum oven

-

Centrifuge (optional)

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of BHPEA to a series of vials, each containing a known volume (e.g., 5.0 mL) of a different organic solvent. The excess solid ensures that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a few hours to let the undissolved solid settle.

-

If necessary, centrifuge the vials at a constant temperature to facilitate the separation of the solid phase.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial. This step removes any remaining suspended solid particles.

-

Record the exact volume of the filtered saturated solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent completely without decomposing the BHPEA.

-

Once the solvent has been fully evaporated, cool the vial in a desiccator to room temperature.

-

Weigh the vial containing the dried BHPEA residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved BHPEA by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.

-

The solubility can then be expressed in various units, such as g/100 mL or mg/mL, using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtered solution (mL)) * 100

-

3. Data Presentation

The following table provides a template for summarizing the solubility data of this compound in a range of common organic solvents.

| Organic Solvent | Chemical Class | Solubility at 25 °C ( g/100 mL) | Observations |

| Acetone | Ketone | Data to be determined | e.g., Colorless solution |

| Toluene | Aromatic Hydrocarbon | Data to be determined | e.g., Slight yellow tint |

| Methanol | Alcohol | Data to be determined | e.g., Forms solvate |

| Ethyl Acetate | Ester | Data to be determined | |

| Dichloromethane | Halogenated | Data to be determined | |

| Tetrahydrofuran (THF) | Ether | Data to be determined | |

| n-Hexane | Aliphatic Hydrocarbon | Data to be determined | e.g., Insoluble |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Data to be determined |

4. Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination

5. Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The presence of both polar (hydroxyl, ester, and ketone groups) and non-polar (aromatic rings, ethyl chain) functionalities in its structure results in a nuanced solubility profile.

-

Polarity of the Solvent: Solvents with a polarity similar to that of BHPEA are expected to be more effective. Polar aprotic solvents like acetone, ethyl acetate, and THF are likely to be good solvents due to their ability to engage in dipole-dipole interactions and hydrogen bonding with the hydroxyl and carbonyl groups of BHPEA.

-

Hydrogen Bonding: The hydroxyl group in BHPEA can act as a hydrogen bond donor, while the carbonyl and ester groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding, such as alcohols, may exhibit good solvency, although the overall polarity match will also be a significant factor.

-

Temperature: The solubility of solids in liquids generally increases with temperature. Therefore, heating can be employed to dissolve a higher amount of BHPEA in a given solvent. However, it is essential to ensure that the temperature is not high enough to cause thermal degradation or premature polymerization of the monomer.

Understanding the solubility of this compound is fundamental for its effective utilization in research and industrial applications. This guide provides a standardized methodology for determining its solubility and a framework for organizing and interpreting the resulting data. The provided experimental protocol can be adapted to various solvents and temperatures to generate a comprehensive solubility profile, which is invaluable for process development, formulation, and quality control. Researchers are encouraged to use this guide as a starting point and to consider the specific requirements of their applications when selecting appropriate solvent systems for BHPEA.

An In-depth Technical Guide to 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHEA), a versatile monomer with significant applications in materials science and potential implications for biomedical research. This document details its chemical and physical properties, synthesis, spectroscopic characterization, and explores its biological activities, including antimicrobial and cytotoxic effects.

Chemical and Physical Properties

This compound is a white to off-white solid.[1][] Its core structure features a benzophenone moiety, which is responsible for its strong UV absorption properties, and a polymerizable acrylate group, enabling its incorporation into various polymer networks.[1][]

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16432-81-8 | [1] |

| Molecular Formula | C₁₈H₁₆O₅ | [][3] |

| Molecular Weight | 312.32 g/mol | [][3] |

| IUPAC Name | 2-(4-benzoyl-3-hydroxyphenoxy)ethyl prop-2-enoate | [][3] |

| Synonyms | 2-Hydroxy-4-(2-acryloyloxyethoxy)benzophenone, 4-(2-Acryloxyethoxy)-2-hydroxybenzophenone, CYASORB UV 2098 | [] |

| Appearance | White to off-white solid/powder | [1][] |

| Melting Point | 77-80 °C | [1] |

| Boiling Point | 480.5 °C at 760 mmHg | [] |

| Density | 1.226 g/cm³ | [] |

| Refractive Index (n20/D) | 1.574 | [] |

| InChI | 1S/C18H16O5/c1-2-17(20)23-11-10-22-14-8-9-15(16(19)12-14)18(21)13-6-4-3-5-7-13/h2-9,12,19H,1,10-11H2 | [3] |

| InChIKey | NMMXJQKTXREVGN-UHFFFAOYSA-N | [3] |

| SMILES | C=CC(=O)OCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor 2,4-dihydroxybenzophenone, followed by its etherification and subsequent esterification.

Synthesis of 2,4-Dihydroxybenzophenone (Precursor)

A common method for synthesizing 2,4-dihydroxybenzophenone is through a Friedel-Crafts acylation of resorcinol with benzoyl chloride or a related benzoyl derivative.[4]

Experimental Protocol: Synthesis of 2,4-Dihydroxybenzophenone

-

Materials: Resorcinol, anhydrous zinc chloride, phosphorus oxychloride.

-

Procedure:

-

To a mixture of resorcinol (50 mmol) and polyhydroxy benzoic acid (55.6 mmol), add anhydrous zinc chloride (27.2 g) and phosphorus oxychloride (25 mL).

-

Reflux the reaction mixture for 2.5 hours in a water bath at 70 °C with stirring.

-

Pour the mixture into ice and cool to 4 °C for over 24 hours.

-

Filter the resulting precipitate.

-

Wash the solid precipitate twice with a 3% sodium bicarbonate solution.

-

Purify the product by recrystallization from boiling water.[5]

-

Synthesis of this compound

The final product is synthesized via the esterification of an intermediate, 2-hydroxy-4-(2-hydroxyethoxy)benzophenone, with acryloyl chloride. A representative procedure involves the reaction of 4-benzoyl-3-hydroxyphenol with acryloyl chloride.[1]

Experimental Protocol: Synthesis of this compound

-

Materials: 4-Benzoyl-3-hydroxyphenol, acryloyl chloride, anhydrous dichloromethane (DCM), triethylamine.

-

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve 4-benzoyl-3-hydroxyphenol (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0-5 °C.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Slowly add acryloyl chloride (1.2–1.5 equivalents) to the reaction mixture while maintaining the temperature at 0-5 °C.

-

Stir the reaction mixture at 0-5 °C for 2 hours.

-

Allow the reaction to gradually warm to room temperature and continue stirring for 12 hours.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.[1] Typical yields for this reaction range from 75% to 85%.[1]

-

Caption: Synthetic pathway for this compound.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 7.5 - 6.8 | m | Aromatic | Aromatic Protons | [1] |

| 6.4 - 5.8 | m | 3H | Acrylate Protons (CH₂=CH-) | [1] |

| 4.5 - 4.3 | m | 4H | Ethoxy Protons (-O-CH₂-CH₂-O-) | [1] |

Table 3: ¹³C NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Reference |

| 190.2 | Benzophenone Carbonyl (C=O) | [1] |

| 167.5 | Acrylate Carbonyl (C=O) | [1] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 4: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| 3500 - 3200 | O-H stretch (intermolecular H-bonding) | [6] |

| 3100 - 3000 | C-H stretch (aromatic) | [7] |

| 2980 - 2850 | C-H stretch (aliphatic) | [6] |

| 1720 | C=O stretch (acrylate carbonyl) | [1] |

| ~1650 | C=O stretch (benzophenone carbonyl) | [8] |

| 1635 | C=C stretch (acrylate) | [1] |

| 1600 - 1450 | C=C stretch (aromatic) | [8] |

| 1250 - 1100 | C-O stretch (ether and ester) | [6] |

Applications

The dual functionality of this compound, combining a UV-absorbing benzophenone group and a polymerizable acrylate moiety, makes it a valuable component in a variety of applications.

-

UV-Curable Coatings and Resins: It is a key monomer in UV-curable systems, where the acrylate group undergoes rapid polymerization upon UV exposure, and the benzophenone group acts as a photoinitiator, leading to highly cross-linked, stable, and scratch-resistant films.[] These find use in electronic coatings and 3D printing resins.[]

-

Polymer and Composite Materials: Its incorporation into polymers imparts UV stability, rigidity, and transparency. The aromatic structure contributes to a high refractive index, making it suitable for optical coatings and composites.[]

-

Biomedical Devices and Coatings: Due to its biocompatibility and photoreactivity, it is used in coatings for biomedical devices and in tissue engineering scaffolds.[] The hydroxyphenyl group can promote cell adhesion, and the acrylate group allows for photopolymerization under physiological conditions.[]

-

Dental Materials: This monomer is used in dental fillings and adhesives due to its high reactivity, good adhesion, and resistance to UV degradation.

Biological Activity

While primarily used in materials science, the benzophenone and acrylate moieties in this compound suggest potential biological activities that are of interest to drug development professionals.

Antimicrobial Activity

Benzophenone derivatives have demonstrated notable antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.[9][10][11] The mechanism of action for some benzophenone-based antibiotics involves targeting and disrupting the bacterial membrane.[12] These compounds show an affinity for anionic components of the cell wall, such as lipoteichoic acid (LTA) and lipopolysaccharide (LPS), leading to a loss of membrane potential.[12]

Table 5: Antimicrobial Activity of a Representative Benzophenone Derivative (2,2′,4-Trihydroxybenzophenone)

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Salmonella Typhimurium | 125 | 250 | [9] |

| Staphylococcus aureus | 62.5 | 125 | [9] |

Caption: Proposed antimicrobial mechanism of action for benzophenone derivatives.

Cytotoxicity

In vitro studies have indicated that this compound exhibits some level of cytotoxicity, particularly at higher concentrations.[1] Research on other benzophenone derivatives, such as benzophenone-3 (BP-3), has shown that they can induce apoptosis in neuronal cells through an intrinsic pathway.[13][14] This pathway involves the loss of mitochondrial membrane potential and the activation of caspases-9 and -3.[13][14] Furthermore, benzophenone-1 has been shown to induce photogenotoxicity and apoptosis in human keratinocytes via the release of cytochrome c and Smac/DIABLO, leading to the activation of caspase-3.[15]

Table 6: Cytotoxicity of a Representative Benzophenone Derivative (Benzophenone-3) in Mouse Neuronal Cells

| Cell Type | Concentration (µM) | Exposure Time (h) | Effect | Reference |

| Neocortical cells | 1-100 | 6, 24 | Neurotoxicity, Apoptosis | [14] |

| Hippocampal cells | 1-100 | 6, 24 | Neurotoxicity, Apoptosis | [14] |

The presence of the acrylate group may also contribute to the cytotoxicity, as acrylates are generally more toxic than their corresponding methacrylates.[5]

Caption: Proposed apoptotic pathway induced by benzophenone derivatives.

Conclusion

This compound is a multifunctional monomer with well-established applications in polymer and materials science, primarily as a UV absorber and a photopolymerizable component. Its synthesis is achievable through standard organic chemistry techniques. While its biological activities are not as extensively studied, the existing literature on related benzophenone and acrylate compounds suggests potential for both antimicrobial and cytotoxic effects. Further research is warranted to fully elucidate the specific biological mechanisms and potential therapeutic or toxicological implications of this compound. This guide provides a foundational understanding for researchers and professionals working with or exploring the potential of this compound.

References

- 1. This compound | 16432-81-8 | Benchchem [benchchem.com]

- 3. This compound | C18H16O5 | CID 85416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and Applications of 2,2',4,4'-Tetrahydroxybenzophenone_Chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]

- 10. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Examination of a synthetic benzophenone membrane-targeted antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Apoptosis Induced by the UV Filter Benzophenone-3 in Mouse Neuronal Cells Is Mediated via Attenuation of Erα/Pparγ and Stimulation of Erβ/Gpr30 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Apoptosis Induced by the UV Filter Benzophenone-3 in Mouse Neuronal Cells Is Mediated via Attenuation of Erα/Pparγ and Stimulation of Erβ/Gpr30 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzophenone 1 induced photogenotoxicity and apoptosis via release of cytochrome c and Smac/DIABLO at environmental UV radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate, a specialty acrylic monomer with significant applications in material science due to its ultraviolet (UV) absorbing properties. The synthesis involves the esterification of 2-hydroxy-4-(2-hydroxyethoxy)benzophenone with acryloyl chloride. This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the final product. The presented data and workflows are intended to ensure reproducibility and aid researchers in the efficient production of this valuable monomer.

Introduction

This compound is a bifunctional molecule containing a benzophenone moiety, which provides UV absorption capabilities, and a polymerizable acrylate group.[] This dual functionality makes it a valuable monomer in the synthesis of polymers for applications requiring UV stability, such as in coatings, adhesives, and ophthalmic devices. The synthesis route described herein is an esterification of the primary hydroxyl group of 2-hydroxy-4-(2-hydroxyethoxy)benzophenone with acryloyl chloride in the presence of a base.

Materials and Methods

Reagents and Equipment

| Reagent/Material | Grade | Supplier |

| 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone | ≥98% | Commercially Available |

| Acryloyl chloride | ≥97% | Commercially Available |

| Triethylamine | ≥99% | Commercially Available |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available |

| Sodium bicarbonate (NaHCO₃), saturated solution | Reagent | - |

| Brine (saturated NaCl solution) | Reagent | - |

| Magnesium sulfate (MgSO₄), anhydrous | Reagent | - |

| Silica gel | 60 Å, 230-400 mesh | Commercially Available |

| Round-bottom flask | - | Standard laboratory supplier |

| Magnetic stirrer and stir bar | - | Standard laboratory supplier |

| Addition funnel | - | Standard laboratory supplier |

| Ice bath | - | - |

| Nitrogen or Argon gas supply | High purity | - |

| Rotary evaporator | - | Standard laboratory supplier |

| Thin Layer Chromatography (TLC) plates | Silica gel coated | Commercially Available |

| Column chromatography setup | - | Standard laboratory supplier |

Experimental Protocol

Synthesis of this compound

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, add 2-hydroxy-4-(2-hydroxyethoxy)benzophenone (e.g., 25.8 g, 0.1 mol).

-

Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture until the starting material is completely dissolved.

-

Addition of Base: Add triethylamine (e.g., 15.2 g, 20.9 mL, 0.15 mol) to the solution.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Acryloyl Chloride: Dissolve acryloyl chloride (e.g., 10.9 g, 9.9 mL, 0.12 mol) in 20 mL of anhydrous DCM and add it to the addition funnel. Add the acryloyl chloride solution dropwise to the reaction mixture over a period of approximately 30 minutes, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours.

-

Warming to Room Temperature: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 12 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 2:1 v/v).

Work-up and Purification

-

Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly add 50 mL of deionized water to quench the reaction.

-

Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with:

-

50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any excess acid).

-

50 mL of deionized water.

-

50 mL of brine.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) can be employed. The pure product is a white to off-white solid.[]

Data Presentation

Product Characterization

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-(2-Acryloxyethoxy)-2-hydroxybenzophenone |

| CAS Number | 16432-81-8 |

| Molecular Formula | C₁₈H₁₆O₅ |

| Molecular Weight | 312.32 g/mol |

| Appearance | White to off-white powder/solid[] |

| Melting Point | 77-80 °C |

| Purity | ≥98% |

| ¹H NMR (CDCl₃, δ) | 7.8-6.5 (m, aromatic-H), 6.4-5.8 (m, vinyl-H), 4.5-4.2 (m, -OCH₂CH₂O-) |

| ¹³C NMR (CDCl₃, δ) | 198 (C=O, benzoyl), 166 (C=O, acrylate), 162-110 (aromatic-C), 131, 128 (vinyl-C), 65, 61 (-OCH₂CH₂O-) |

| FT-IR (KBr, cm⁻¹) | ~3400 (O-H), ~1720 (C=O, acrylate), ~1630 (C=O, benzophenone), ~1600, 1500 (C=C, aromatic) |

Experimental Workflow and Signaling Pathways

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Acryloyl chloride is corrosive and a lachrymator; handle with extreme care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Triethylamine is a corrosive and flammable liquid.

This detailed protocol provides a comprehensive guide for the synthesis of this compound. By following these procedures, researchers can reliably produce this monomer for various applications in polymer and materials science.

References

Application Notes and Protocols for 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) in UV Curable Coatings

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) in ultraviolet (UV) curable coatings. This document details its properties, synthesis, formulation, and the expected performance enhancements it imparts to coating systems. Detailed experimental protocols are provided to guide researchers in their application and evaluation of this versatile monomer.

Introduction

This compound, also known as BHPEA, is a specialty acrylate monomer that functions as a polymerizable UV absorber.[1] Its unique molecular structure, incorporating both a benzophenone moiety and an acrylate functional group, allows it to be covalently integrated into a polymer network during UV curing.[2] This dual functionality makes it a highly effective additive for enhancing the durability and longevity of coatings by protecting them from degradation caused by UV radiation.[3] Unlike traditional UV absorbers that can migrate out of the coating over time, the polymerizable nature of BHPEA ensures permanent UV protection.[2]

The benzophenone group within the BHPEA molecule is a potent chromophore that absorbs UV radiation, particularly in the UV-A and UV-B regions, and dissipates the energy as heat, thus preventing it from initiating photodegradation reactions within the polymer matrix.[4][5] The acrylate group enables it to participate in free-radical polymerization reactions, becoming a permanent part of the coating's crosslinked structure.[6]

Physicochemical Properties of BHPEA

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [6] |

| Synonyms | 4-(2-Acryloxyethoxy)-2-hydroxybenzophenone, BHPEA | |

| CAS Number | 16432-81-8 | |

| Molecular Formula | C₁₈H₁₆O₅ | [6] |

| Molecular Weight | 312.32 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 77-80 °C | [6] |

| Purity | ≥95–99% | [6] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, acetone) | [6] |